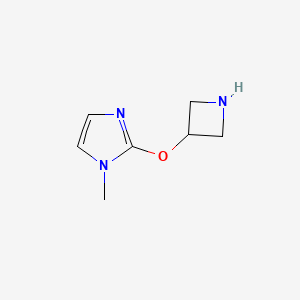
2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring. These structures are known for their significant roles in medicinal chemistry and organic synthesis. The azetidine ring, a four-membered nitrogen-containing ring, is relatively rare and often associated with unique chemical properties and biological activities. The imidazole ring, a five-membered ring containing two nitrogen atoms, is a common motif in many biologically active molecules, including histidine and various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole typically involves the formation of the azetidine ring followed by its attachment to the imidazole moiety. . This reaction is efficient but can be challenging due to the need for specific reaction conditions and the potential for side reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of catalysts, such as molecular iodine under microwave irradiation, to expedite the reaction and improve efficiency . The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in designing new antibiotics or anticancer agents.
Industry: Its chemical properties make it useful in developing new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone: Known for its role in β-lactam antibiotics like penicillins and cephalosporins.
1-Methylimidazole: Commonly used in organic synthesis and as a ligand in coordination chemistry.
Oxetane: Another four-membered ring compound, often used in medicinal chemistry for its unique properties.
Uniqueness
2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole is unique due to the combination of the azetidine and imidazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these rings.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-1-methylimidazole |
InChI |
InChI=1S/C7H11N3O/c1-10-3-2-9-7(10)11-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |
Clé InChI |
PXQKDCDCJCWCRO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















